molecular formula C12H13N3O2 B11376058 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B11376058
M. Wt: 231.25 g/mol
InChI Key: KMNUILCUOXZKPG-UHFFFAOYSA-N
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Description

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with acetic anhydride, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring . The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran (THF) or ethanol under controlled temperatures .

Industrial Production Methods

Industrial production of oxadiazoles, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Scientific Research Applications

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C12H13N3O2/c1-8(2)12(16)13-11-10(14-17-15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15,16)

InChI Key

KMNUILCUOXZKPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

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